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Compound of Interest

Compound Name: 3-(Piperidin-4-yl)benzoic acid

Cat. No.: B1490505

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently
reappear in successful therapeutic agents. These "privileged scaffolds” serve as versatile
platforms for drug discovery, offering a robust structural foundation that can be readily modified
to interact with a wide array of biological targets. 3-(4-Piperidinyl)benzoic acid is a
quintessential example of such a scaffold. Its structure marries two key pharmacophoric
elements: a piperidine ring and a benzoic acid moiety.

The piperidine ring, a saturated heterocycle, is one of the most ubiquitous scaffolds in clinically
approved drugs.[1] Its three-dimensional, chair-like conformation allows for the precise spatial
projection of substituents, enabling optimized interactions within a target's binding pocket.[1]
Furthermore, the basic nitrogen atom can serve as a hydrogen bond acceptor or a point of
attachment for further chemical elaboration, while also influencing the molecule's overall
physicochemical properties like solubility and lipophilicity, which are critical for favorable
pharmacokinetics (ADME - Absorption, Distribution, Metabolism, and Excretion).[1][2][3]

The benzoic acid group provides a planar, aromatic system and a carboxylic acid function. This
acidic group is a potent hydrogen bond donor and acceptor and can engage in ionic
interactions, often anchoring the molecule to a specific site on a protein target. The phenyl ring
itself can participate in pi-stacking or hydrophobic interactions. The true power of the 3-(4-
piperidinyl)benzoic acid scaffold lies in the synergistic combination of these two components,
providing distinct vectors for chemical modification and a geometrically defined linkage that has
proven highly effective in the design of potent and selective modulators of various biological
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targets. This guide explores the core applications of this versatile building block in
contemporary drug development.[4]

Core Physicochemical Properties

A foundational understanding of a scaffold's properties is critical for its effective deployment in a
drug discovery campaign.

Property Value Source
Molecular Formula C12H15NO: [4]
Molecular Weight 205.25 g/mol [4]
Boiling Point 377.5 °C at 760 mmHg [4]
CAS Number 766508-67-2 [4]

Room temperature, dry,
Storage . [4]
sealed, away from light

Application I: Development of Novel Anticancer
Agents

The 3-(4-piperidinyl)benzoic acid scaffold and its close isosteres have been instrumental in the
development of agents targeting key pathways in oncology, particularly as kinase inhibitors and
general antiproliferative compounds.

Rationale and Mechanism of Action

The core structure serves as an excellent starting point for synthesizing inhibitors that can
occupy the ATP-binding pocket of various kinases, which are crucial regulators of cell growth,
proliferation, and survival. The piperidine ring can be functionalized to extend into different
regions of the kinase domain, while the benzoic acid portion can form critical interactions with
the hinge region. By modifying these two key positions, chemists can achieve both high
potency and selectivity against specific cancer-associated targets.
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A prominent strategy involves the dual inhibition of receptor tyrosine kinases like VEGFR-2 and
c-Met, which are pivotal in tumor angiogenesis, growth, and metastasis.[5] Derivatives based
on a piperidinyl-benzoxazole scaffold, which can be synthesized from piperidine-4-carboxylic
acid, have shown significant promise.[5]

Click to download full resolution via product page

Case Study: Piperidinyl-Benzoxazole Derivatives as
Dual VEGFR-2/c-Met Inhibitors

Researchers have synthesized a series of piperidinyl-based benzoxazole derivatives and
evaluated their inhibitory activity against VEGFR-2 and c-Met kinases.[5] The synthesis
involved coupling various substituted amines to the piperidine nitrogen via an acetamide linker.
Several of these compounds demonstrated potent, low-micromolar to nanomolar inhibition of
both kinases.

MCF-7
ces L VEGFR-2 ICso o
Compound ID Modification (M) c-Met ICso (UM)  Cytotoxicity
- ICs0 (uM)
1lla Phenyl ethanone  0.081 0.210 6.25
p-Fluorophenyl
11b 0.057 0.181 4.30
ethanone
3,4-
59 Dimethoxyphenyl  0.420 0.810 10.12
acetamide
Sorafenib Reference Drug 0.045 - 4.95

Data synthesized
from a study on
piperidinyl-based
benzoxazole

derivatives.[5]
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The results highlight that substitutions on the piperidine nitrogen significantly influence potency.
Compound 11b, with a p-fluorophenyl ethanone moiety, emerged as a particularly potent dual
inhibitor with strong cytotoxic effects against the MCF-7 breast cancer cell line, comparable to
the reference drug Sorafenib.[5]

Experimental Protocol: MTT Assay for Antiproliferative
Activity

This protocol is based on the methodology used to evaluate the antiproliferative effects of novel
6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives.[6]

o Cell Culture: Human cancer cell lines (e.g., MCF-7, HelLa, HT-29) are cultured in appropriate
media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-
streptomycin, and maintained at 37°C in a humidified 5% CO: incubator.

o Cell Seeding: Cells are harvested, counted, and seeded into 96-well microplates at a density
of approximately 5 x 103 cells per well. Plates are incubated for 24 hours to allow for cell
attachment.

o Compound Treatment: The synthesized 3-(4-piperidinyl)benzoic acid derivatives are
dissolved in DMSO to create stock solutions. A series of dilutions are prepared in culture
media and added to the wells, with final concentrations typically ranging from 1 to 100 pM.
Control wells receive media with DMSO only.

 Incubation: The plates are incubated for 48 hours to allow the compounds to exert their
effects.

o MTT Addition: After incubation, 20 pL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-
diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well. The plates
are incubated for another 4 hours. Viable cells with active mitochondrial dehydrogenases will
convert the yellow MTT to a purple formazan precipitate.

e Formazan Solubilization: The culture medium is carefully removed, and 100 pL of DMSO is
added to each well to dissolve the formazan crystals.

o Absorbance Reading: The absorbance of each well is measured at 570 nm using a
microplate reader.
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o Data Analysis: The percentage of cell viability is calculated relative to the control wells. The
ICso0 value (the concentration of the compound that inhibits cell growth by 50%) is determined
by plotting cell viability against compound concentration and fitting the data to a dose-
response curve.

Application II: Modulators of G-Protein Coupled
Receptors (GPCRs) for Inflammatory Diseases

The scaffold is a key component in the design of antagonists for GPCRs, such as the P2Y14
receptor, which is a therapeutic target for inflammatory conditions like asthma and acute kidney
injury.[7]

Rationale and Mechanism of Action

The P2Y14 receptor is activated by endogenous UDP-sugars, which are released during
cellular stress and act as damage-associated molecular patterns (DAMPS), triggering
inflammatory responses.[7] Competitive antagonists that block this receptor can therefore exert
potent anti-inflammatory effects. The 3-(4-piperidinyl)benzoic acid scaffold provides an ideal
framework for such antagonists. The benzoic acid can mimic the phosphate groups of the
endogenous ligand, while the piperidine ring can be modified to optimize affinity and selectivity
for the receptor's binding pocket.

Click to download full resolution via product page

Case Study: Development of Non-Zwitterionic P2Y14
Receptor Antagonists

Starting from a known zwitterionic antagonist, researchers explored modifications to the
piperidine moiety to remove the charged character, which can be detrimental to oral
bioavailability.[7] By replacing the basic piperidine nitrogen with uncharged bioisosteres or
capping it with specific functional groups, they were able to maintain moderate to high receptor
affinity. This work underscores the "tunability" of the scaffold, where the piperidine component
can be systematically altered to improve drug-like properties while preserving target
engagement.[7]
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Application lll: Enzyme Inhibition in Neurological
and Metabolic Disorders

The structural rigidity and defined substitution vectors of 3-(4-piperidinyl)benzoic acid make it a
valuable core for designing inhibitors of various enzymes.

Glycine Transporter 1 (GlyT1) Inhibitors

GlyT1 inhibitors are being investigated for the treatment of schizophrenia by modulating
glutamatergic neurotransmission. Derivatives of 3-(piperidin-4-yl)benzo[d]isoxazole, an isostere
of the core scaffold, have been discovered as potent and selective GlyT1 inhibitors.[8] The
development of these compounds showcases the utility of the piperidinyl-aryl linkage in
targeting neurotransmitter transporters.

Tyrosinase Inhibitors

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest for treating
hyperpigmentation disorders. Studies on various benzoic acid derivatives have shown that they
can effectively inhibit tyrosinase.[9] While not directly focused on the 3-(4-piperidinyl) analogue,
the research demonstrates that the benzoic acid moiety is a valid starting point for tyrosinase
inhibitor design. The piperidine ring could be incorporated to explore new interactions within the
enzyme's active site and improve pharmacokinetic properties.

Experimental Protocol: Synthesis of an N-Acyl
Derivative

This general protocol is adapted from procedures used to create libraries of derivatives for
screening.[5][6]

o Starting Materials: 3-(4-Piperidinyl)benzoic acid hydrochloride, a desired carboxylic acid (R-
COOH), a peptide coupling agent (e.g., HATU, HBTU), and a non-nucleophilic base (e.g.,
DIPEA, triethylamine).

» Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-(4-
piperidinyl)benzoic acid hydrochloride (1.0 eq) and the carboxylic acid (1.1 eq) in an
anhydrous aprotic solvent such as DMF or DCM.
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 Activation: Add the coupling agent (1.2 eq) and the base (3.0 eq) to the solution. Stir the
mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

e Reaction: Allow the reaction to proceed at room temperature for 4-18 hours. The progress
can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass
Spectrometry (LC-MS).

o Workup: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl
acetate and wash sequentially with a mild acid (e.g., 1N HCI), a mild base (e.qg., saturated
NaHCOs solution), and brine.

 Purification: Dry the organic layer over anhydrous sodium sulfate (Na=S0a), filter, and
concentrate under reduced pressure. The crude product is then purified, typically by flash
column chromatography on silica gel, to yield the pure N-acyl derivative.

e Characterization: Confirm the structure and purity of the final compound using analytical
techniques such as *H NMR, 3C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion and Future Outlook

3-(4-Piperidinyl)benzoic acid has firmly established itself as a privileged scaffold in medicinal
chemistry. Its architectural elegance, combining a versatile piperidine ring with a functionally
crucial benzoic acid moiety, provides a robust platform for developing therapeutics across
diverse disease areas, including oncology, inflammation, and neurological disorders. The ability
to systematically and independently modify both halves of the molecule allows for fine-tuning of
potency, selectivity, and pharmacokinetic properties.

Future research will likely continue to exploit this scaffold's potential. The exploration of novel
bioisosteres for the benzoic acid and piperidine rings could yield compounds with unique
properties. Furthermore, applying this scaffold to new target classes and employing advanced
drug design strategies, such as fragment-based design and computational modeling, will
undoubtedly unlock new therapeutic opportunities grounded in this remarkably effective
molecular framework.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1490505?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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